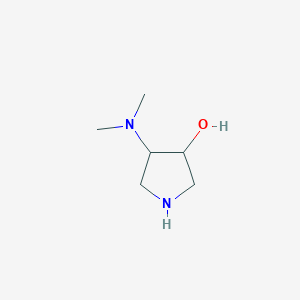

4-(Dimethylamino)pyrrolidin-3-ol

Description

Overview of Pyrrolidine (B122466) Ring Systems in Chemical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. nih.govfrontiersin.org Its prevalence stems from its unique conformational flexibility and the ability to introduce stereocenters, which allows for the creation of diverse three-dimensional structures. nih.gov This structural diversity is crucial for achieving specific and high-affinity interactions with biological targets. nih.gov

The pyrrolidine scaffold is present in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is a core component of many synthetic drugs, including procyclidine (B1679153) and bepridil. wikipedia.org The amino acids proline and hydroxyproline (B1673980) are also derivatives of pyrrolidine, highlighting the fundamental role of this ring system in biological systems. wikipedia.orgnih.gov The development of synthetic methods to access and modify the pyrrolidine skeleton is a major focus of chemical research, aiming to accelerate drug discovery and the exploration of new chemical spaces. osaka-u.ac.jp

Importance of Aminated and Hydroxylated Pyrrolidine Motifs

The functionalization of the pyrrolidine ring with amino and hydroxyl groups significantly enhances its utility in medicinal chemistry. These functional groups can participate in hydrogen bonding, a key interaction in molecular recognition processes within biological systems. The presence of both a basic amino group and a polar hydroxyl group on the pyrrolidine scaffold can lead to improved solubility and pharmacokinetic properties of drug candidates. nih.gov

Polyhydroxylated pyrrolidines, for instance, are known as aza-sugars and can mimic carbohydrates, leading to the inhibition of enzymes like α-glucosidase. nih.govnih.gov The strategic placement of amino and hydroxyl groups can also influence the stereochemistry and conformation of the pyrrolidine ring, which in turn can dramatically affect its biological activity. nih.gov These motifs are of special synthetic interest and are found in various alkaloids with potential therapeutic applications. nih.gov

Academic Rationale for Investigating 4-(Dimethylamino)pyrrolidin-3-ol

The compound this compound represents a specific and compelling example of a functionalized pyrrolidine scaffold. Its structure incorporates both a tertiary amine (dimethylamino group) at the 4-position and a hydroxyl group at the 3-position. This unique arrangement of functional groups on the pyrrolidine ring makes it an attractive building block for the synthesis of more complex molecules with potential biological activity.

The academic interest in this compound lies in its potential to serve as a chiral ligand in asymmetric catalysis or as a key intermediate in the synthesis of novel pharmaceutical agents. The stereochemistry of the hydroxyl and dimethylamino groups can be controlled, leading to different diastereomers which may exhibit distinct biological profiles. Research into this compound and its derivatives aims to explore the structure-activity relationships conferred by this specific functionalization pattern.

Chemical Properties of this compound

The fundamental chemical properties of this compound are crucial for its application in further synthetic endeavors.

| Property | Value |

| Molecular Formula | C6H14N2O |

| InChI | InChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3 |

| InChIKey | CLMZWVXBYNBYDL-UHFFFAOYSA-N |

| Monoisotopic Mass | 130.11061 Da |

Table 1: Key chemical identifiers and properties of this compound. Data sourced from PubChem. uni.lu

Stereoisomers of this compound

The presence of two chiral centers in this compound gives rise to multiple stereoisomers. The specific stereochemistry can significantly impact the biological activity and physical properties of the compound.

| Stereoisomer | CAS Number |

| (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol | 960289-61-6 |

| (3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol dihydrochloride | 1955473-64-9 |

Table 2: Examples of stereoisomers and related salts of this compound. chemsrc.combldpharm.com

Related Pyrrolidine Compounds

The study of related pyrrolidine structures provides context for the potential applications of this compound.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| (R)-(+)-3-(Dimethylamino)pyrrolidine | 132958-72-6 | C6H14N2 | Chiral amine, useful as a ligand and synthetic intermediate. sigmaaldrich.com |

| (S)-(-)-3-(Dimethylamino)pyrrolidine | 132883-44-4 | C6H14N2 | Enantiomer of the above, used in the synthesis of biologically active molecules. sigmaaldrich.com |

Table 3: Comparison of related dimethylaminopyrrolidine compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMZWVXBYNBYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Dimethylamino Pyrrolidin 3 Ol and Its Stereoisomers

Established Synthetic Routes and Chemical Transformations

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a reliable pathway to complex molecules like 4-(dimethylamino)pyrrolidin-3-ol, allowing for the careful construction of the pyrrolidine (B122466) core and the introduction of functional groups with controlled stereochemistry. rsc.org These synthetic sequences often involve several key transformations, such as condensation reactions, oxidations, and cycloadditions, to build the target molecule from simpler, commercially available starting materials. scribd.com The progress of these multi-step sequences can be monitored in real-time using various process analytical technology (PAT) tools, which enhances reaction understanding and control. nih.gov

A common strategy involves the initial formation of a pyrrolidine ring, which is then further functionalized. For instance, a multi-step synthesis might begin with a condensation reaction to form a basic pyrrolidine structure, followed by a series of reactions to introduce the hydroxyl and dimethylamino groups at the desired positions. scribd.com The flexibility of multi-step synthesis allows for the preparation of various derivatives by modifying the reagents and reaction conditions at different stages. rsc.org

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | Condensation | Aldehydes, Amines | Formation of the initial pyrrolidine ring |

| 2 | Oxidation | Oxidizing agents | Introduction of a carbonyl group |

| 3 | Reduction | Reducing agents | Conversion of carbonyl to hydroxyl group |

| 4 | Amination | Dimethylamine source | Introduction of the dimethylamino group |

Precursor-Based Strategies

The synthesis of pyrrolidine derivatives, including this compound, frequently begins with readily available cyclic precursors. nih.govnih.gov Proline and its derivatives, such as 4-hydroxyproline (B1632879), are common starting materials due to their inherent pyrrolidine structure. nih.gov For example, commercially available Boc-protected trans-4-hydroxy-L-proline can be a versatile precursor. mdpi.com This approach leverages the existing stereochemistry of the precursor to influence the stereochemical outcome of the final product.

The synthesis often involves the transformation of the functional groups already present on the precursor. For instance, the carboxyl group of proline can be reduced, and the hydroxyl group of 4-hydroxyproline can be manipulated or used as a handle for introducing other functionalities. nih.gov The choice of precursor is critical as it can significantly shorten the synthetic route and provide a high degree of stereocontrol. nih.gov

| Precursor | Key Transformations | Resulting Intermediate |

| Proline | Reduction of carboxylic acid | (S)-prolinol |

| 4-Hydroxyproline | Oxidation, Esterification | Ketoproline derivatives |

| Pyroglutamic Acid | Various transformations | Substituted pyrrolidines |

Enantioselective and Diastereoselective Synthetic Techniques

Asymmetric Synthesis Protocols

Asymmetric synthesis is crucial for obtaining specific stereoisomers of this compound, which can have distinct biological activities. nih.gov Organocatalysis has emerged as a powerful tool in asymmetric synthesis, with pyrrolidine-based catalysts themselves playing a key role. nih.govnih.gov These catalysts can facilitate a variety of enantioselective transformations. dntb.gov.ua

One approach involves the use of chiral auxiliaries derived from natural sources like tartaric or glyceric acids to guide the stereochemical outcome of the reaction. mdpi.com Another powerful method is the organo-SOMO (Singly Occupied Molecular Orbital) catalytic approach, which can be used for the enantioselective (3+2) coupling of aldehydes and olefins to construct complex pyrrolidines. nih.gov This method allows for the formation of multiple stereocenters with high enantiocontrol. nih.gov The development of novel chiral catalysts and synthetic methods continues to advance the field, enabling the synthesis of increasingly complex and stereochemically defined pyrrolidine structures. nih.govmdpi.com

| Method | Catalyst/Auxiliary | Key Transformation | Stereoselectivity |

| Organocatalysis | Proline-derived catalysts | Aldol (B89426), Michael additions | High enantioselectivity mdpi.com |

| Chiral Auxiliaries | Tartaric acid derivatives | Cycloadditions | Good diastereoselectivity mdpi.com |

| Organo-SOMO Catalysis | Chiral amine catalysts | (3+2) Cycloaddition | High enantioselectivity (≥99% ee) and diastereoselectivity (5–19:1 dr) nih.gov |

Chemoenzymatic Reaction Sequences

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce chiral compounds with high purity. mdpi.com Enzymes like lipases, proteases, amine transaminases (ATAs), and keto reductases (KREDs) are employed for their ability to catalyze stereoselective transformations. nih.govdoi.org

A typical chemoenzymatic route might involve the enzymatic resolution of a racemic intermediate or the stereoselective reduction of a ketone to a specific alcohol enantiomer. nih.govdoi.org For instance, a one-pot photoenzymatic process has been reported for the synthesis of chiral N-Boc-protected 3-hydroxypyrrolidines, combining photochemical oxyfunctionalization with an enzymatic reduction step, achieving high conversions and excellent enantiomeric excess (>99%). nih.gov This approach offers a mild and efficient pathway to enantiopure building blocks. mdpi.comnih.gov The sequential use of different enzymes in a cascade reaction can further streamline the synthesis of complex chiral molecules. rsc.org

| Enzyme Class | Transformation | Substrate Example | Stereoselectivity |

| Lipase | Kinetic resolution of acetates | Racemic 3-acetoxy-2-pyrrolidinone | High enantiomeric excess doi.org |

| Keto Reductase (KRED) | Asymmetric reduction of ketones | N-protected-3-pyrrolidinone | >99% ee nih.gov |

| Amine Transaminase (ATA) | Asymmetric amination of ketones | N-protected-3-pyrrolidinone | High enantiomeric excess nih.gov |

Catalytic Synthesis Approaches

Catalytic methods offer efficient and atom-economical routes to pyrrolidine derivatives. Organocatalysis, in particular, has gained prominence for its ability to promote asymmetric reactions under mild conditions. dntb.gov.ua Catalysts like 4-(dimethylamino)pyridine (DMAP) are effective in various reactions, including acetylations and esterifications, which can be key steps in a multi-step synthesis. semanticscholar.orgresearchgate.net

Recent advancements have focused on the development of novel catalytic systems for the construction of the pyrrolidine ring itself. For example, a SOMO-activated enantioselective (3+2) coupling of aldehydes and conjugated olefins using a chiral amine catalyst provides a rapid route to stereochemically complex pyrrolidines. nih.gov This process involves a radical-polar crossover mechanism. nih.gov Furthermore, bifunctional catalysts, such as those derived from hydroquinine, have been developed for domino reactions that create multiple stereocenters in a single step with high enantioselectivity. rsc.org These catalytic approaches are often amenable to scaling up for larger-scale production. rsc.org

| Catalyst Type | Reaction | Substrates | Key Features |

| 4-(Dimethylamino)pyridine (DMAP) | Acetylation, Esterification | Alcohols, Carboxylic acids | Efficient, mild conditions semanticscholar.orgresearchgate.net |

| Chiral Amine (Organo-SOMO) | (3+2) Cycloaddition | Aldehydes, Olefins | High enantioselectivity, forms complex pyrrolidines nih.gov |

| Bifunctional Squaramide | Domino Reaction | N-Boc ketimines, γ-hydroxyenones | Generates two stereocenters, high enantioselectivity (>99% ee) rsc.org |

Stereochemical Analysis and Chirality of 4 Dimethylamino Pyrrolidin 3 Ol

Determination of Absolute and Relative Configurations

The definitive determination of the absolute and relative configuration of chiral molecules is critical. X-ray crystallography of a single crystal of one of the pure stereoisomers or a suitable crystalline derivative is considered the gold standard for unambiguously assigning the three-dimensional arrangement of atoms. nih.gov

Spectroscopic methods are also powerful tools. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral shift reagents or by analyzing the spectra of diastereomeric derivatives (e.g., Mosher's esters), can be employed to deduce the absolute configuration. researchgate.net

Despite the availability of these well-established analytical techniques, no published studies were found that report the determination of the absolute or relative configurations of the stereoisomers of 4-(Dimethylamino)pyrrolidin-3-ol.

Impact of Stereochemistry on Molecular Properties and Chemical Interactions

The spatial arrangement of atoms in a chiral molecule profoundly influences its physical, chemical, and biological properties. Different stereoisomers can exhibit varied reactivity, solubility, and, most notably, interactions with other chiral molecules, such as biological receptors and enzymes. The stereochemistry of substituted pyrrolidinols, for example, is known to be a key factor in their biological activity.

In the absence of specific research on this compound, any discussion on the impact of its stereochemistry would be purely speculative and based on principles observed in related compounds. There is no available data comparing the properties and interactions of the individual stereoisomers of this compound.

Advanced Structural Characterization: Crystallographic Investigations

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a solved crystal structure, a definitive analysis of the intramolecular geometry of 4-(Dimethylamino)pyrrolidin-3-ol is not possible. While computational methods can predict these parameters, experimental data from X-ray diffraction provides the gold standard for accuracy in the solid state. Therefore, no experimentally determined data tables for bond lengths, bond angles, or torsion angles can be presented.

Investigation of Intermolecular Interactions

The nature of intermolecular forces, such as hydrogen bonding (involving the hydroxyl and secondary amine groups), van der Waals forces, and potential dipole-dipole interactions, dictates the packing of molecules in a crystal lattice. A crystallographic study would be essential to identify and quantify these interactions, including donor-acceptor distances and the formation of any supramolecular networks. In the absence of such a study, any discussion of intermolecular interactions remains purely speculative.

Conformational Analysis in Solid State

The five-membered pyrrolidine (B122466) ring is known to adopt various puckered conformations, typically described as envelope or twist forms. Furthermore, the relative orientation of the hydroxyl and dimethylamino substituents (cis or trans) and the conformation of the dimethylamino group itself are key structural features. Single-crystal X-ray diffraction is the primary method for unambiguously determining the preferred conformation of a molecule in the solid state. Without this data, the solid-state conformation of this compound is unknown.

Computational and Theoretical Investigations of 4 Dimethylamino Pyrrolidin 3 Ol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. mdpi.comresearchgate.net For 4-(Dimethylamino)pyrrolidin-3-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), are employed to determine its most stable three-dimensional arrangement of atoms (optimized geometry). researchgate.netmdpi.com These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Atoms | Value (Å/°) |

| Bond Length | C-N (pyrrolidine) | 1.47 |

| C-C (pyrrolidine) | 1.54 | |

| C-O (hydroxyl) | 1.43 | |

| C-N (dimethylamino) | 1.46 | |

| Bond Angle | C-N-C (pyrrolidine) | 108.5 |

| C-C-O (hydroxyl) | 110.2 | |

| C-N-C (dimethylamino) | 118.5 | |

| Dihedral Angle | H-O-C-C | 178.5 |

| Note: The data in this table is illustrative and based on typical values for similar structures as specific experimental or extensive computational data for this exact molecule is not readily available in published literature. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is a powerful tool for calculating the properties of electronically excited states, which are crucial for predicting a molecule's absorption and emission spectra. nih.govmdpi.com By applying TD-DFT, one can determine the energies of electronic transitions from the ground state to various excited states.

These calculations provide insights into the wavelengths of light the molecule is likely to absorb (its UV-visible spectrum) and the nature of these electronic transitions (e.g., n → π* or π → π). chemrxiv.orgresearchgate.net For this compound, the presence of heteroatoms with lone pairs (nitrogen and oxygen) suggests the possibility of n → π transitions. The results from TD-DFT are essential for designing molecules with specific photophysical properties, for instance, for use as fluorescent probes.

Table 2: Representative Calculated Excitation Energies and Oscillator Strengths for this compound (Calculated using TD-DFT/B3LYP/6-311++G(d,p))

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 4.85 | 0.002 | n → σ |

| S0 → S2 | 5.20 | 0.015 | n → π |

| S0 → S3 | 5.98 | 0.110 | π → π* |

| Note: The data in this table is illustrative and based on typical values for similar structures as specific experimental or extensive computational data for this exact molecule is not readily available in published literature. |

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides a static picture of the most stable conformation, molecules are dynamic entities that explore a range of shapes. Molecular Dynamics (MD) simulations are employed to model the movement of atoms in a molecule over time, providing a detailed view of its conformational landscape. nih.govnih.govkashanu.ac.ir For this compound, MD simulations can reveal the different puckering modes of the pyrrolidine (B122466) ring and the rotational flexibility of the dimethylamino and hydroxyl groups. mdanalysis.org

These simulations generate trajectories that map the molecule's evolution through different conformations. arxiv.orgnih.gov By analyzing these trajectories, one can identify the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target.

Table 3: Representative Conformational Isomers and Relative Energies for this compound from MD Simulations

| Conformer | Pyrrolidine Ring Pucker | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) |

| 1 | Envelope (N-endo) | 15.2 | 0.0 |

| 2 | Twisted | -25.8 | 1.2 |

| 3 | Envelope (C-exo) | 35.1 | 2.5 |

| Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information obtained from MD simulations. Specific experimental or computational data for this molecule is not readily available. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. conicet.gov.arnih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.govresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.govnih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments. For this compound, the HOMO is likely to be localized on the nitrogen atom of the dimethylamino group, making it a potential site for electrophilic attack.

Table 4: Calculated Frontier Molecular Orbital Energies and Chemical Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -8.95 |

| LUMO Energy | 1.25 |

| HOMO-LUMO Gap | 10.20 |

| Ionization Potential (I) | 8.95 |

| Electron Affinity (A) | -1.25 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 5.10 |

| Chemical Softness (S) | 0.196 |

| Note: This data is representative and based on calculations for structurally similar compounds like 4-(Dimethylamino) Benzaldehyde. researchgate.net Specific values for the title compound require dedicated calculations. |

Studies on Proton Transfer Dynamics and Tautomerism

The presence of both a hydroxyl group (a potential proton donor) and amino groups (potential proton acceptors) in this compound makes it an interesting candidate for studying proton transfer dynamics and tautomerism. mdpi.comnih.gov Proton transfer is a fundamental process in many chemical and biological reactions. Computational methods can be used to model the potential energy surface for proton transfer, identifying the transition states and calculating the energy barriers for these processes. mdpi.com

Tautomerism, the interconversion of structural isomers, can also be investigated. mdanalysis.org For this compound, one could envision tautomers arising from the migration of the hydroxyl proton to one of the nitrogen atoms. DFT calculations can predict the relative stabilities of these tautomers, providing insight into which form is likely to predominate under different conditions. mdpi.com

Table 5: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Description | Relative Energy (kcal/mol) |

| 1 | Original structure | 0.0 |

| 2 | Proton transferred to pyrrolidine N | 15.8 |

| 3 | Proton transferred to dimethylamino N | 12.5 |

| Note: This table is for illustrative purposes only. The relative energies are hypothetical and intended to show the type of data that would be generated from a computational study on tautomerism. |

Modeling of Noncovalent Interactions and Supramolecular Assembly

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the structure and function of molecules, especially in biological systems. nih.gov For this compound, the hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors. These interactions are critical for how the molecule interacts with solvents and biological macromolecules.

Computational modeling can be used to study the formation of dimers or larger aggregates of this compound, driven by these noncovalent interactions. This leads to the formation of supramolecular assemblies, where the properties of the assembly can be different from those of the individual molecules. researchgate.netmdpi.com Understanding these interactions is key to predicting the molecule's solubility and its ability to form stable complexes with other molecules.

Molecular Docking and Ligand-Binding Studies for Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. Given the prevalence of the pyrrolidine scaffold in drugs targeting various enzymes and receptors, molecular docking studies of this compound can provide valuable insights into its potential biological targets.

For instance, due to structural similarities with known inhibitors, potential targets could include protein kinases or acetylcholine (B1216132) receptors. nih.govmdpi.com Docking simulations would place the molecule into the active site of these proteins and calculate a binding affinity or score, which estimates the strength of the interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of more potent and selective derivatives.

Table 6: Hypothetical Molecular Docking Results of this compound with Potential Protein Targets

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase (e.g., EGFR) | -7.8 | MET793, LYS745, ASP855 |

| Acetylcholine Receptor (e.g., α4β2) | -8.5 | TRP149, TYR93, TYR198 |

| Note: The data in this table is hypothetical and for illustrative purposes. The protein targets are chosen based on the activities of similar compounds, and the binding affinities and interacting residues are representative examples. |

Chemical Reactivity and Derivatization Strategies of 4 Dimethylamino Pyrrolidin 3 Ol

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The secondary hydroxyl group is a primary site for derivatization, enabling the introduction of a wide variety of functionalities through several key reactions.

Esterification: The hydroxyl group of 4-(dimethylamino)pyrrolidin-3-ol can be readily converted to an ester. Standard esterification conditions, such as reaction with an acid chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, are effective. More advanced methods, like the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-(dimethylaminopyridine) (DMAP), offer mild conditions suitable for complex substrates. orgsyn.org The intramolecular proximity of the dimethylamino group can influence the reaction rate, potentially through hydrogen bonding interactions that activate the hydroxyl group. researchgate.net Kinetic studies on related 1,3-amino alcohols have shown that the amino group can act as an intramolecular general base catalyst, forming a cyclic transition state that accelerates the reaction. rsc.org

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. The choice of base and solvent is critical to avoid competing side reactions, such as quaternization of the tertiary amine.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(dimethylamino)pyrrolidin-3-one. A variety of modern oxidation reagents can achieve this transformation with high selectivity and yield. organic-chemistry.org Common methods include Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and compatibility with amine functional groups. harvard.edu Another effective method involves using 2-Iodoxybenzenesulfonic acid, which can be generated in situ and is highly active for converting alcohols to carbonyl compounds. organic-chemistry.org Electrochemical oxidation protocols, mediated by catalysts like TEMPO (2,2,6,6-tetramethylpiperidinyloxy), also provide a green and efficient alternative for this conversion. nih.gov The resulting α-amino ketone is a valuable intermediate for further derivatization.

Table 1: Summary of Potential Hydroxyl Group Reactions

| Reaction Type | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Esterification | R-COCl, Pyridine (B92270) | 4-(Dimethylamino)pyrrolidin-3-yl ester | Standard acylation. |

| R-COOH, DCC, DMAP | 4-(Dimethylamino)pyrrolidin-3-yl ester | Steglich esterification; mild conditions. orgsyn.org | |

| Etherification | 1. NaH; 2. R-X | 3-Alkoxy-4-(dimethylamino)pyrrolidine | Williamson synthesis; requires careful control to prevent N-alkylation. |

| Oxidation | DMP, CH₂Cl₂ | 4-(Dimethylamino)pyrrolidin-3-one | Dess-Martin oxidation; mild and high-yielding. harvard.edu |

| (COCl)₂, DMSO, Et₃N | 4-(Dimethylamino)pyrrolidin-3-one | Swern oxidation; suitable for sensitive substrates. harvard.edu |

Reactions Involving the Dimethylamino Group (e.g., Quaternization, Amine Reactions)

The tertiary dimethylamino group provides a handle for modifications that can introduce a permanent positive charge or alter the electronic properties of the molecule.

Quaternization: The lone pair of electrons on the nitrogen of the dimethylamino group is readily attacked by electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. For instance, reaction with methyl iodide in a suitable solvent like acetonitrile (B52724) or ethanol (B145695) leads to the formation of the corresponding trimethylammonium iodide salt. nih.gov This transformation is often quantitative and significantly increases the polarity and water solubility of the molecule. Microwave-assisted synthesis can dramatically shorten reaction times and improve yields for such quaternization reactions. nih.gov The synthesis of various quaternary ammonium derivatives of the related 4-pyrrolidino pyridine has been demonstrated, highlighting the general applicability of this reaction. mdpi.com

N-Oxide Formation: The dimethylamino group can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.govorganic-chemistry.org The resulting 4-(dimethylamino-N-oxide)pyrrolidin-3-ol is a zwitterionic species with distinct chemical properties. N-oxides are significantly more polar than their parent amines and can act as weak oxidizing agents or as catalysts in certain reactions, such as the macrolactamization using 2-methyl-6-nitrobenzoic anhydride (MNBA). acs.orgresearchgate.net

Modifications of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring itself, particularly the secondary amine, is a key site for introducing diversity.

N-Alkylation and N-Acylation: The secondary amine of the pyrrolidine ring can be easily functionalized. N-alkylation can be achieved by reaction with alkyl halides, typically in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. researchgate.net Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another powerful method for introducing a variety of substituents at this position. N-acylation proceeds readily with acid chlorides or anhydrides to form the corresponding amides.

Ring Opening: More advanced strategies can achieve the cleavage of the pyrrolidine ring. Recent developments have shown that unstrained cyclic amines like pyrrolidine can undergo C-N bond cleavage. researchgate.net For example, silylium-catalyzed reactions can induce ring-opening, and difluorocarbene-mediated transformations can lead to acyclic N-formyl haloamides. researchgate.net These deconstructive methods offer pathways to structurally novel amines from a readily available cyclic precursor.

Synthesis of Structural Analogues and Congeners

The synthesis of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Research has focused on modifying the substituents and stereochemistry of the pyrrolidine core.

A library of (3S,4S)-4-aminopyrrolidine-3-ol derivatives has been synthesized and evaluated as BACE1 inhibitors for potential Alzheimer's disease treatment. nih.govresearchgate.net These syntheses often start from chiral precursors like 4-hydroxyproline (B1632879) to control the stereochemistry of the final products. mdpi.com Another approach involves the stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives from carbohydrate precursors such as D-mannose or L-fucose. nih.gov

Furthermore, the synthesis of 4,4-disubstituted-3-oxopyrrolidones has been reported, which serve as versatile starting materials for a range of 3-functionalized pyrrolidones, including 3-hydroxypyrrolidones and 3-aminopyrrolidones. chemrxiv.org These methods provide access to a diverse set of analogues with varied substitution patterns on the pyrrolidine ring.

Table 2: Examples of Synthesized Structural Analogues

| Analogue Class | Starting Material | Key Synthetic Steps | Reference |

|---|---|---|---|

| (3S,4S)-4-Aminopyrrolidine-3-ol Derivatives | (3S,4S)-1-Benzoyl-4-azido-3-(tert-butyldimethylsilyloxy)pyrrolidine | Reduction of azide, deprotection | nih.gov |

| Pyrrolidine 3,4-diol Derivatives | D-Mannose | Organometallic addition, nucleophilic displacement | nih.gov |

| 4,4-Disubstituted 3-Hydroxypyrrolidones | 4,4-Disubstituted 3-oxopyrrolidones | Reduction of ketone | chemrxiv.org |

| 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues | Substituted anilines, diphenylmaleic anhydride | Condensation | nih.gov |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of these derivatization reactions is key to optimizing conditions and predicting outcomes.

The mechanism of esterification of related 1,3-amino alcohols has been studied in detail. Evidence suggests that these reactions can proceed through an intramolecular general base-catalyzed pathway. rsc.org The nearby amino group facilitates the deprotonation of the hydroxyl group, leading to a cyclic tetrahedral intermediate, which then collapses to the ester product. This intramolecular assistance can significantly enhance the rate of esterification compared to intermolecular catalysis. rsc.org

In oxidation reactions, the mechanism depends on the chosen reagent. For Swern-type oxidations, the key step is the formation of an alkoxysulfonium salt intermediate, which undergoes an intramolecular elimination (E2) upon addition of a base to yield the ketone. harvard.edu

Mechanistic studies on the quaternization of N(4)-substituted triazoles have revealed that rearrangements can occur under certain conditions, where an alkyl group migrates from one nitrogen to another. For example, using methyl iodide can lead to an N(4) to N(1) rearrangement, with the kinetic product forming at room temperature and the thermodynamic product forming at higher temperatures. nih.gov While not a direct analogue, this highlights the potential for complex mechanistic pathways in the derivatization of nitrogen heterocycles.

Applications of 4 Dimethylamino Pyrrolidin 3 Ol in Organic Synthesis and Catalysis

As a Chiral Auxiliary in Asymmetric Reactions

The quest for effective methods to control stereochemistry in chemical reactions is a central theme in modern organic synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. While the pyrrolidine (B122466) scaffold is a common feature in many successful chiral auxiliaries, specific research detailing the application of 4-(Dimethylamino)pyrrolidin-3-ol in this capacity is limited in publicly available literature. However, the inherent chirality and the presence of coordinating functional groups (hydroxyl and amino) suggest its potential for such applications. In principle, the auxiliary could be attached to a prochiral substrate, and the stereocenter on the pyrrolidine ring would influence the facial selectivity of an approaching reagent, leading to the formation of one enantiomer in excess. The dimethylamino and hydroxyl groups could also play a secondary role in coordinating to reagents, further enhancing stereochemical control.

As a Ligand in Transition Metal Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis, enabling new transformations and improving the efficiency and selectivity of existing ones. The nitrogen and oxygen atoms in this compound make it a potential bidentate ligand for a variety of transition metals. The coordination of this chiral ligand to a metal center can create a chiral environment, facilitating asymmetric catalysis.

For instance, copper complexes of 4-(N,N-dimethylamino)pyridine, a structurally related ligand, have been shown to be effective catalysts for the oxidative coupling of 2,6-dimethylphenol. tue.nl In these systems, both mononuclear and dinuclear copper complexes are catalytically active, with the mononuclear species exhibiting higher activity. tue.nl The ligand-to-copper ratio and the nature of the counter-ions significantly influence the equilibrium between these species and, consequently, the catalytic performance. tue.nl While this provides a conceptual framework, direct studies on transition metal complexes of this compound are necessary to fully elucidate its potential in this area. Research in this domain would involve the synthesis and characterization of its metal complexes and their subsequent evaluation in various catalytic reactions, such as hydrogenations, cross-couplings, and oxidations.

As an Organocatalyst in Specific Chemical Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis. Chiral pyrrolidine derivatives are among the most successful classes of organocatalysts. Dual catalysis systems, where two different organocatalysts work in concert, have emerged as a sophisticated strategy for complex molecular constructions. For example, the combination of a chiral secondary amine and a Brønsted base can facilitate asymmetric cascade reactions. thieme-connect.de

While specific examples of this compound acting as a primary organocatalyst are not extensively documented, its structure suggests potential utility. The tertiary amine could function as a Lewis base, activating substrates, while the hydroxyl group could participate in hydrogen bonding to orient reactants and stabilize transition states. Further research is required to explore its catalytic activity in reactions such as aldol (B89426), Michael, and Mannich reactions.

As a Building Block for Complex Chemical Architectures (e.g., Heterocyclic Compounds, Macrocycles)

The inherent functionality and stereochemistry of this compound make it a valuable starting material for the synthesis of more complex molecular architectures, including various heterocyclic compounds and macrocycles.

Heterocyclic Compounds

The pyrrolidine ring is a common motif in a vast array of biologically active heterocyclic compounds. researchgate.net Synthetic strategies often involve the construction of the pyrrolizidine (B1209537) core, a bicyclic system containing a pyrrolidine ring, which is present in numerous natural alkaloids with a wide spectrum of physiological activities. researchgate.net The synthesis of such structures can be approached by cyclization of suitably substituted pyrrolidine derivatives. researchgate.net this compound, with its multiple functional groups, can serve as a versatile precursor for the elaboration into more complex heterocyclic systems. For example, the hydroxyl and amino groups can be chemically modified to introduce other functionalities or to serve as handles for cyclization reactions to form fused or spirocyclic ring systems. The synthesis of pyrazole-based heterocycles is another area where substituted pyrrolidines can be employed as starting materials. researchgate.netnih.govnih.govpharmdbm.com

Macrocycles

Macrocycles are large cyclic molecules that often exhibit unique biological activities and are challenging synthetic targets. The incorporation of rigid and stereochemically defined units, such as substituted pyrrolidines, can help to control the conformation and properties of the resulting macrocycle. The synthesis of pseudo-natural product macrocycles has been achieved through the 1,3-dipolar cycloaddition of dimeric cinchona alkaloid-derived azomethine ylides with various dipolarophiles, leading to the formation of 20-membered macrocycles containing embedded pyrrolidine fragments. nih.gov This strategy highlights the utility of the pyrrolidine scaffold in constructing large and complex cyclic systems. Furthermore, peptide-like macrocycles containing 1,3,4-oxadiazole (B1194373) and pyridine (B92270) moieties have been synthesized using standard coupling reagents, demonstrating the versatility of incorporating heterocyclic building blocks into macrocyclic structures. researchgate.net Although direct examples starting from this compound are not prevalent, its bifunctional nature makes it a promising candidate for incorporation into macrocyclic frameworks through reactions such as amidation, etherification, and other coupling strategies.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules and the resulting organized assemblies. The functional groups present in this compound, namely the hydroxyl group and the tertiary amine, are capable of participating in hydrogen bonding and other non-covalent interactions. These interactions could allow the molecule to act as a building block for the formation of well-defined supramolecular structures, such as gels, liquid crystals, or molecular capsules.

While the direct involvement of this compound in supramolecular assemblies is an area that remains to be explored in detail, the principles of supramolecular chemistry suggest its potential. For example, it could be incorporated into larger molecules designed to self-assemble through specific recognition events. The chirality of the molecule could also be transferred to the supramolecular level, leading to the formation of chiral aggregates with potential applications in chiral recognition and asymmetric catalysis. The study of peptide-tetrapyrrole supramolecular self-assemblies provides a precedent for how small chiral molecules can influence the structure and properties of larger aggregates.

Current Challenges and Future Research Directions

Development of Novel and Sustainable Synthetic Pathways

The synthesis of substituted pyrrolidines is a well-established field, yet the demand for greener and more efficient methods remains a significant challenge. nih.gov Traditional synthetic routes often rely on harsh reagents, protecting group strategies, and multi-step procedures that can be both time-consuming and environmentally taxing. Future research is increasingly focused on the development of sustainable synthetic pathways to access 4-(dimethylamino)pyrrolidin-3-ol and its derivatives.

Key areas of investigation include:

Catalytic Asymmetric Synthesis: The development of enantioselective methods to control the stereochemistry at the C3 and C4 positions of the pyrrolidine (B122466) ring is crucial. This includes the exploration of novel organocatalysts and transition-metal catalysts that can facilitate the asymmetric construction of the pyrrolidine core from readily available starting materials.

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers a highly sustainable alternative to traditional chemical methods. Research into engineered enzymes could provide highly selective and efficient routes to enantiomerically pure this compound.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of fine chemicals. The application of flow chemistry to the synthesis of this pyrrolidine derivative could lead to more controlled and reproducible manufacturing processes.

A significant portion of current research focuses on the synthesis of related pyrrolidine structures, which can inform future work on this compound. For instance, the synthesis of novel pyrrolidine 3,4-diol derivatives has been achieved through stereoselective methods starting from sugars like D-mannose and L-fucose. nih.gov These strategies, which involve key steps like organometallic addition and nucleophilic displacement, could potentially be adapted for the synthesis of this compound. nih.gov

Exploration of New Catalytic Applications

The inherent structural features of this compound, namely the chiral backbone and the presence of both a hydroxyl group and a tertiary amine, make it an attractive candidate for applications in catalysis. Pyrrolidine-based structures are well-known to be effective organocatalysts for a variety of chemical transformations. mdpi.com

Future research in this area will likely focus on:

Asymmetric Organocatalysis: Investigating the potential of this compound and its derivatives to catalyze key asymmetric reactions such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The interplay between the hydroxyl and dimethylamino groups could lead to unique reactivity and selectivity profiles.

Ligand Development for Metal Catalysis: The nitrogen and oxygen atoms of this compound can act as coordination sites for metal ions. The development of chiral ligands based on this scaffold for use in transition-metal-catalyzed reactions is a promising avenue for creating novel and efficient catalytic systems.

The broader field of pyrrolidine-based organocatalysis has seen significant advances, with extensive modifications of the pyrrolidine structure to optimize catalyst efficiency and selectivity. mdpi.com These efforts have led to the development of catalysts for increasingly complex and less reactive substrates, providing a strong foundation for the exploration of this compound in similar roles. mdpi.com

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structure, conformation, and reactivity of this compound is essential for its rational application in catalysis and drug design. Advanced spectroscopic and computational methods are indispensable tools for gaining these insights.

Future research will benefit from the application of:

Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) and NOESY can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Chiroptical Spectroscopy: Methods like circular dichroism (CD) and vibrational circular dichroism (VCD) are crucial for determining the absolute configuration of chiral centers.

Computational Chemistry: Density Functional Theory (DFT) and other high-level ab initio methods can be used to predict the stable conformations of the molecule, calculate its spectroscopic properties, and model its interactions with other molecules. researchgate.net These computational studies can provide valuable insights into reaction mechanisms and help in the rational design of new catalysts and derivatives. nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 131.11789 | 128.2 |

| [M+Na]+ | 153.09983 | 136.3 |

| [M+NH4]+ | 148.14443 | 136.0 |

| [M+K]+ | 169.07377 | 134.0 |

| [M-H]- | 129.10333 | 128.5 |

Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu Data calculated using CCSbase.

Designing Next-Generation Derivatives with Tailored Chemical Properties

The true potential of this compound may lie in its use as a scaffold for the creation of next-generation derivatives with finely tuned properties. By systematically modifying the core structure, it is possible to design molecules for specific applications in materials science, medicinal chemistry, and catalysis.

Future design strategies will likely involve:

Modification of the Amino Group: The dimethylamino group can be replaced with other alkyl or aryl groups to modulate the steric and electronic properties of the molecule. This could influence its catalytic activity or biological interactions.

Derivatization of the Hydroxyl Group: The hydroxyl group can be esterified or etherified to introduce new functional groups. This could be used to attach the pyrrolidine scaffold to polymers, surfaces, or other molecules of interest.

Substitution at Other Ring Positions: The introduction of substituents at the C2 and C5 positions of the pyrrolidine ring can further diversify the available structures and properties.

The design and synthesis of derivatives of related heterocyclic compounds have shown promising results. For example, novel 3-phenylimidazolidin-4-one and 2-aminothiazol-4-one derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. mdpi.com Similarly, the development of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones as building blocks has led to the creation of novel conjugated pyrone derivatives with interesting photophysical properties. mdpi.com These examples highlight the potential for creating diverse and functional molecules from a core heterocyclic scaffold.

Q & A

What are the common synthetic routes for 4-(Dimethylamino)pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

Level : Basic

Methodological Answer :

The synthesis typically involves functional group transformations on pyrrolidine scaffolds. Key steps include:

- Reductive Amination : Reaction of pyrrolidin-3-one with dimethylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6) to introduce the dimethylamino group .

- Hydroxylation : Oxidation of a pyrrolidine precursor using KMnO4 or CrO3 under controlled conditions to introduce the hydroxyl group, followed by protection/deprotection strategies to avoid over-oxidation .

Yield optimization requires precise stoichiometric control of dimethylamine and monitoring pH to prevent side reactions (e.g., N-methylation byproducts). Purity is enhanced via column chromatography (ethyl acetate/hexane gradients) .

How can stereochemical outcomes be controlled during the synthesis of this compound?

Level : Advanced

Methodological Answer :

The stereochemistry at C3 and C4 positions is critical for biological activity. Strategies include:

- Asymmetric Catalysis : Use of chiral auxiliaries or catalysts (e.g., Rhodium(II)-based complexes) in cycloaddition reactions to favor (3R,4R) or (3S,4S) configurations .

- Resolution Techniques : Diastereomeric salt formation with tartaric acid derivatives to separate enantiomers, followed by crystallization .

Validation via chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography is essential to confirm configuration .

What analytical techniques are most reliable for characterizing this compound and its intermediates?

Level : Basic

Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity. For example, the hydroxyl proton appears as a broad singlet (~δ 4.5–5.5 ppm), while dimethylamino protons resonate as a singlet (~δ 2.2–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: 144.16 [M+H]+) and detects impurities .

- X-ray Diffraction : Resolves stereochemical ambiguity in crystalline derivatives .

How should researchers address conflicting spectral data for this compound derivatives?

Level : Advanced

Methodological Answer :

Discrepancies in NMR or MS data often arise from:

- Solvent Effects : Proton chemical shifts vary with deuterated solvents (e.g., D2O vs. CDCl3). Use standardized solvents for comparative analysis .

- Tautomerism : The hydroxyl and amine groups may participate in keto-enol or prototropic equilibria. Low-temperature NMR (−40°C) can stabilize dominant forms .

- Trace Impurities : LC-MS/MS with ion-trap detectors identifies low-abundance byproducts missed in routine analysis .

What pharmacological applications have been explored for this compound derivatives?

Level : Advanced

Methodological Answer :

The compound’s pyrrolidine core is a scaffold in:

- Neurotransmitter Agonists : Derivatives like (R)-1-{8-chloro-2-(1-fluorocyclopropyl)-4-[4-(2-methoxyphenyl)piperidin-1-yl]quinazolin-6-yl}-pyrrolidin-3-ol show affinity for neurotensin receptors, validated via radioligand binding assays (IC50 < 100 nM) .

- Anticancer Agents : Crystalline forms of related pyrrolo[2,1-f][1,2,4]triazine derivatives inhibit kinase activity in proliferative diseases, assessed via in vitro cell viability assays (MTT protocol) .

What computational tools predict the reactivity of this compound in novel reactions?

Level : Advanced

Methodological Answer :

- Database-Driven Predictions : Tools like PISTACHIO and Reaxys analyze reaction pathways using historical data. For example, the compound’s secondary amine is flagged for nucleophilic substitution under acidic conditions .

- DFT Calculations : Gaussian 09 models transition states for hydroxylation steps, predicting activation energies (ΔG‡) to optimize catalysts .

How can researchers mitigate instability issues in this compound during storage?

Level : Basic

Methodological Answer :

- Lyophilization : Freeze-drying aqueous solutions preserves integrity, reducing hydrolysis risk .

- Inert Atmosphere Storage : Under argon or nitrogen at −20°C, with desiccants (silica gel) to prevent moisture uptake .

- Stability-Indicating Assays : Periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) monitors degradation .

How should contradictory biological activity data be resolved for structurally similar analogs?

Level : Advanced

Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing dimethylamino with piperidine) and assess activity via dose-response curves .

- Epimerization Checks : Test for racemization under assay conditions (e.g., pH 7.4 buffer at 37°C) using chiral HPLC .

- Target Selectivity Profiling : Use kinase panels or receptor binding assays to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.